2-Cyano-5-nitrobenzofuran
Description
2-Cyano-5-nitrobenzofuran is a benzofuran derivative featuring a cyano (-CN) group at position 2 and a nitro (-NO₂) group at position 5. The electron-withdrawing nitro and cyano substituents in this compound likely influence its reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C9H4N2O3 |
|---|---|
Molecular Weight |
188.14 g/mol |
IUPAC Name |
5-nitro-1-benzofuran-2-carbonitrile |
InChI |
InChI=1S/C9H4N2O3/c10-5-8-4-6-3-7(11(12)13)1-2-9(6)14-8/h1-4H |
InChI Key |
UNXBDLCRIKLANK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs of 2-cyano-5-nitrobenzofuran include derivatives with variations in substituents or heterocyclic cores. Below is a comparative analysis based on available
*Calculated based on structural analogy.
- Electron-withdrawing effects: The nitro and cyano groups in this compound create a highly electron-deficient aromatic system compared to derivatives with electron-donating groups (e.g., hydroxybenzofurans) . This impacts reactivity in electrophilic substitution and charge-transfer interactions.
- Lipophilicity: The cyano group reduces hydrophilicity compared to acetylated analogs like 2-acetyl-5-nitrobenzo[b]furan, which may influence pharmacokinetic properties .
Reactivity and Stability
- Nitro group stability: Nitro-substituted benzofurans are prone to reduction under catalytic hydrogenation, forming amino derivatives. This contrasts with cyano groups, which are resistant to reduction but may undergo hydrolysis to carboxylic acids under acidic/basic conditions .
- Electrophilic substitution: The electron-deficient nature of this compound likely directs electrophiles to meta/para positions relative to substituents, unlike hydroxybenzofurans, which favor ortho/para substitution .
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